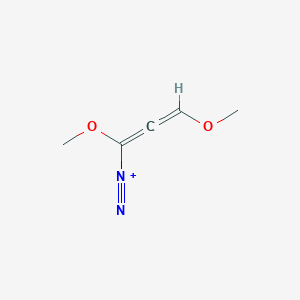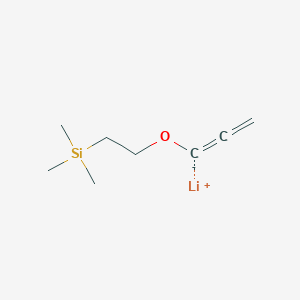
lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is a specialized organosilicon compound It is characterized by the presence of a lithium atom, a trimethylsilyl group, and a propa-1,2-dienoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane typically involves the reaction of trimethylsilyl chloride with propa-1,2-dienol in the presence of a base such as lithium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Trimethylsilyl chloride+Propa-1,2-dienolLiHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane involves its ability to form stable carbon-silicon bonds. The lithium atom acts as a nucleophile, facilitating various chemical transformations. The trimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilylacetylene
- Propargyloxytrimethylsilane
- Ethynyltrimethylsilane
Uniqueness
Lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane is unique due to the presence of both a lithium atom and a propa-1,2-dienoxyethyl group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
852210-46-9 |
|---|---|
Molecular Formula |
C8H15LiOSi |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
lithium;trimethyl(2-propa-1,2-dienoxyethyl)silane |
InChI |
InChI=1S/C8H15OSi.Li/c1-5-6-9-7-8-10(2,3)4;/h1,7-8H2,2-4H3;/q-1;+1 |
InChI Key |
VZVWBPYWCIYFTF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)CCO[C-]=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


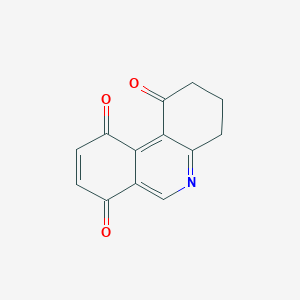
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
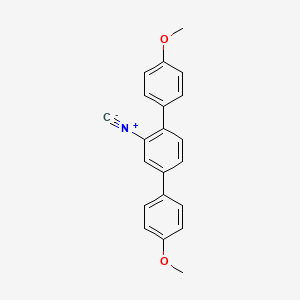
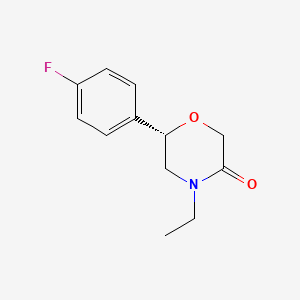
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
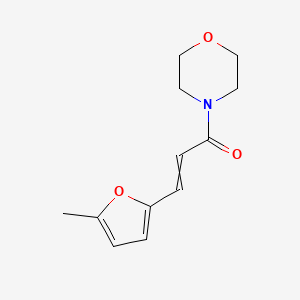
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
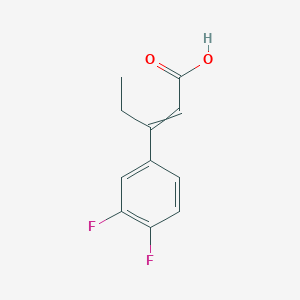
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
